2-Chloro-1-isopropyl-1H-benzo[d]imidazole
Overview
Description
2-Chloro-1-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to induce apoptosis in cancer cells .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Some imidazole derivatives have been found to induce apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-isopropyl-1H-benzo[d]imidazole. For instance, storage temperature can affect the stability of similar compounds . Additionally, the presence of a chlorine atom in the 6-position is important for biological activity .
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
2-Chloro-1-isopropyl-1H-benzo[d]imidazole has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are responsible for its effects on cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with chloroacetone under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-1-isopropyl-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antitumor, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, contributing to the development of new materials and catalysts.
Comparison with Similar Compounds
2-Chloro-1-isopropyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
- 2-Chloro-1-methyl-1H-benzo[d]imidazole
- 2-Chloro-1-ethyl-1H-benzo[d]imidazole
- 2-Chloro-1-propyl-1H-benzo[d]imidazole
These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of the isopropyl group in this compound may confer unique properties, such as enhanced lipophilicity and improved interaction with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-chloro-1-propan-2-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVNZJBNKICAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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